![molecular formula C28H27N5O3 B2836387 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1189973-91-8](/img/structure/B2836387.png)

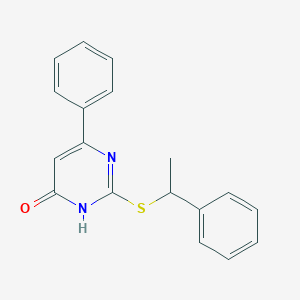

2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

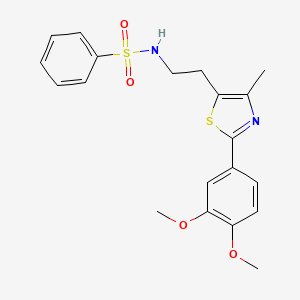

The compound you mentioned is a complex organic molecule that contains several functional groups, including a triazole ring and a quinoxaline ring . Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring . Quinoxalines are a type of heterocyclic compound that consist of a benzene ring fused to a pyrazine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, and reactivity can vary widely among different triazoloquinoxaline derivatives .Scientific Research Applications

Facile Synthesis and Derivative Formation A significant application in scientific research regarding the chemical structure related to 2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-mesitylacetamide involves the facile synthesis of novel triazoloquinoxalines. These compounds, through methods such as pyrolysis of corresponding hydrazones in inert solvents, lead to satisfactory yields of triazoloquinoxalin-4-ones. This process not only showcases the adaptability of such compounds in synthesis but also highlights the potential for creating structurally varied and complex fused tricyclic scaffolds. Such advancements indicate a broad range of potential applications in materials science, pharmaceuticals, and chemical synthesis (Rashed et al., 1990), (An et al., 2017).

Antimicrobial Activity and Molecular Interactions Further research into derivatives of triazoloquinoxalines has revealed their potential in antimicrobial applications. Specific derivatives have been synthesized and evaluated for antimicrobial and antifungal activity, indicating potent antibacterial activity compared to standards like tetracycline. This points towards their utility in developing new antimicrobial agents, highlighting the importance of structural modifications to enhance biological activity (Badran et al., 2003).

Biological Evaluation and Receptor Antagonism The biological evaluation of analogues, particularly in the context of AMPA receptor antagonism, represents another crucial application. Through the synthesis of specific 7-chloro-4,5-dihydro-4-oxo-8-(1,2,4-triazol-4-yl)-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylic acid derivatives, research has demonstrated their role as novel and selective AMPA receptor antagonists. These findings are instrumental in understanding receptor-ligand interactions and developing therapeutics targeting neurological disorders (Catarzi et al., 2004).

Chemical Structure Analysis and Molecular Docking Investigations into the crystal structures of isomeric compounds related to triazoloquinoxalines have elucidated their molecular arrangements, showcasing the importance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs. Such analyses contribute to our understanding of molecular dynamics, interaction potentials, and the design of compounds with specific properties, further underscoring the chemical's relevance in structural chemistry and drug design (de Souza et al., 2015).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N5O3/c1-16-13-18(3)25(19(4)14-16)30-24(34)15-32-28(35)33-22-11-7-6-10-21(22)29-27(26(33)31-32)36-23-12-8-9-17(2)20(23)5/h6-14H,15H2,1-5H3,(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCAJVMPKWFSKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=C(C=C(C=C5C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-phenyl-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine](/img/structure/B2836304.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2836305.png)

![Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate](/img/structure/B2836312.png)

![1-(3,5-Dimethoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea](/img/structure/B2836318.png)

![N-(4-fluorophenyl)-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2836319.png)

![2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2836325.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2836326.png)